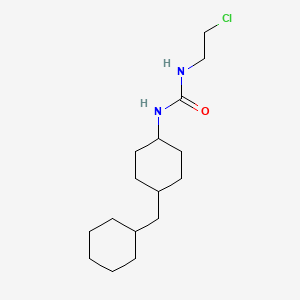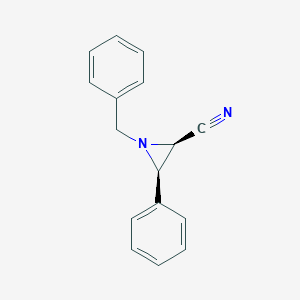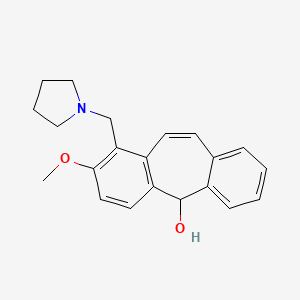![molecular formula C13H14BrN5O B14663158 N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide CAS No. 39050-06-1](/img/structure/B14663158.png)
N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a bromophenyl group, an imidazole ring, and an acetamide moiety, making it a subject of interest for researchers exploring its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide typically involves the reaction of 4-bromophenylhydrazine with an imidazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The mixture is then refluxed for several hours, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce various substituted bromophenyl compounds.
Aplicaciones Científicas De Investigación
N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-Bromophenyl)-2-(2-((2-HO-1-naphthyl)methylene)hydrazino)-2-oxoacetamide
- Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy
Uniqueness
N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide stands out due to its unique combination of a bromophenyl group, an imidazole ring, and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
39050-06-1 |
|---|---|
Fórmula molecular |
C13H14BrN5O |
Peso molecular |
336.19 g/mol |
Nombre IUPAC |
N-[2-[4-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H14BrN5O/c1-9(20)15-7-6-12-13(17-8-16-12)19-18-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,17) |
Clave InChI |
FJIBPEZMMFUECK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=C(N=CN1)N=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



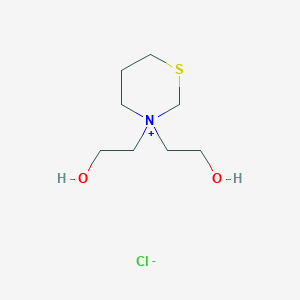

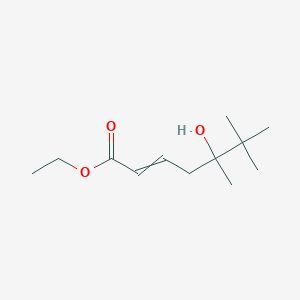
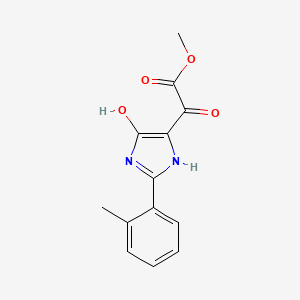
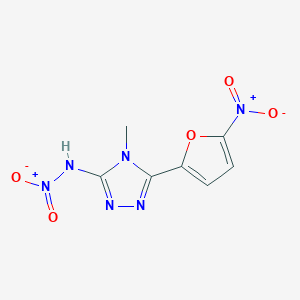
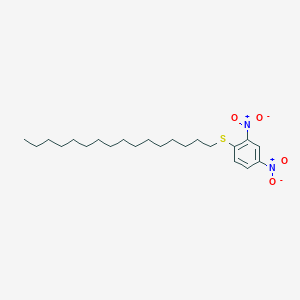
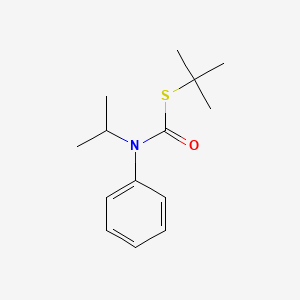
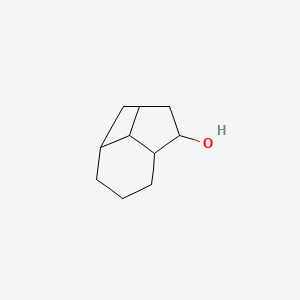
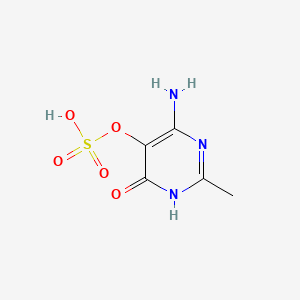
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
